molecular formula C10H11NO2 B13526670 4-(Azetidin-3-yl)benzoic acid

4-(Azetidin-3-yl)benzoic acid

Cat. No.: B13526670
M. Wt: 177.20 g/mol
InChI Key: YWBATECNRHKLET-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)benzoic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Functionalized Azetidines: Products from aza-Michael addition.

    Coupled Products: Products from Suzuki–Miyaura coupling reactions.

Scientific Research Applications

4-(Azetidin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a modulator of GABA A receptors, influencing neurotransmission. The azetidine ring can interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(azetidin-3-yl)benzoic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

YWBATECNRHKLET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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